molecular formula C11H10N6OS2 B13366202 3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide

3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B13366202
M. Wt: 306.4 g/mol
InChI Key: LXDNETKKUNIYDR-UHFFFAOYSA-N
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Description

3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring, followed by the introduction of the thienyl group and the tetraazolyl moiety. The final step involves the coupling of these intermediates to form the desired propanamide compound. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluoroanilino)-3-((1-phenyl-1H-tetraazol-5-yl)thio)-2-propanol
  • 1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetraazol-5-yl)thio)-2-azepanone
  • 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine

Uniqueness

3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of tetraazolyl, thienyl, and thiazolyl moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C11H10N6OS2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(tetrazol-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C11H10N6OS2/c18-10(3-4-17-7-12-15-16-17)14-11-13-8(6-20-11)9-2-1-5-19-9/h1-2,5-7H,3-4H2,(H,13,14,18)

InChI Key

LXDNETKKUNIYDR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCN3C=NN=N3

Origin of Product

United States

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